molecular formula C11H16ClN3O B1492490 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine CAS No. 1509823-54-4

6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine

Cat. No. B1492490
CAS RN: 1509823-54-4
M. Wt: 241.72 g/mol
InChI Key: UHNRAQLLMPEZPN-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine, more commonly known as CCCMMP, is an organic compound with a wide range of applications in scientific research. CCCMMP is a pyrimidine-based compound with a chlorine atom attached to the 6-position of the ring. The compound is also known to have a methoxyethyl substituent at the 2-position and a methyl substituent at the 4-position of the pyrimidine ring. CCCMMP has been studied extensively for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Antihypertensive Activity : This compound has been investigated for its potential in treating hypertension. Bennett et al. (1981) found that 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which are structurally related to 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine, exhibit significant antihypertensive activity in spontaneously hypertensive rats (Bennett et al., 1981).

  • Biological Activity Studies : The compound has been a subject of research in the context of molecular docking and experimental studies. For instance, Aayisha et al. (2019) investigated a molecule similar in structure, focusing on its potential as an alpha-2-imidazoline receptor agonist and its role in hypertension treatment (Aayisha et al., 2019).

  • Synthesis of Pyrimidine Derivatives : Research by Abu‐Hashem and Youssef (2011) involved the synthesis of new pyrimidine derivatives using a similar compound. These derivatives were evaluated for their analgesic and anti-inflammatory activities, showing promising results (Abu‐Hashem & Youssef, 2011).

  • Antiviral Activity Research : Holý et al. (2002) studied pyrimidine derivatives, including compounds structurally related to this compound, for their antiviral properties. These compounds exhibited inhibitory activity against herpes and retroviruses (Holý et al., 2002).

  • Study of Molecular Structures : Thanigaimani et al. (2012) examined the crystal and molecular structures of a compound similar to this compound, offering insights into its physical and chemical properties (Thanigaimani et al., 2012).

properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15(5-6-16-2)10-7-9(12)13-11(14-10)8-3-4-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNRAQLLMPEZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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